N-(2,6-dimethylphenyl)furan-2-carboxamide
Overview
Description
N-(2,6-dimethylphenyl)furan-2-carboxamide: is an organic compound with the molecular formula C13H13NO2 It is a derivative of furan, characterized by the presence of a furan ring substituted with a carboxamide group and a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents like toluene or dichloromethane can facilitate the reaction and improve the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-dimethylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: N-(2,6-dimethylphenyl)furan-2-carboxamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials with unique electronic and optical properties .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: this compound and its derivatives are explored for their potential use as local anesthetics. The compound’s structure is similar to that of known anesthetics, and modifications can enhance its efficacy and reduce side effects .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can improve the thermal and mechanical properties of the resulting materials .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. This leads to the disruption of cell wall integrity and ultimately bacterial cell death .
In its potential use as a local anesthetic, the compound likely acts by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
- N-(2,6-dimethylphenyl)pyridine-2-carboxamide
- N-(2,6-dimethylphenyl)thiophene-2-carboxamide
- N-(2,6-dimethylphenyl)benzamide
Comparison: N-(2,6-dimethylphenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with pyridine, thiophene, or benzene rings. These differences can influence the compound’s reactivity, stability, and biological activity .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-5-3-6-10(2)12(9)14-13(15)11-7-4-8-16-11/h3-8H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKXLXFJRVUZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324369 | |
Record name | N-(2,6-dimethylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68873-22-3 | |
Record name | NSC406527 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,6-dimethylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',6'-DIMETHYL-2-FURANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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